molecular formula C7H11F4N3O4 B6185405 (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid CAS No. 2624109-30-2

(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid

Cat. No. B6185405
CAS RN: 2624109-30-2
M. Wt: 277.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid (2S,4R-AFPD-TFA) is an important synthetic compound with a wide range of applications in scientific research. It is a chiral diamide compound with a unique combination of physical and chemical properties. Its structure consists of two amino groups, four fluorine atoms, and a trifluoroacetic acid group. These properties make it an ideal reagent for the synthesis of a variety of compounds and its use in a variety of scientific research applications.

Scientific Research Applications

2S,4R-AFPD-TFA has a wide range of applications in scientific research. It is used in the synthesis of peptides, peptidomimetics, and other small molecules. It is also used in the synthesis of chiral compounds and as a reagent for the preparation of chiral building blocks. It is also used in the synthesis of drug candidates, such as small molecule inhibitors of protein-protein interactions. In addition, it is used in the synthesis of fluorescent probes for use in bioimaging.

Mechanism of Action

2S,4R-AFPD-TFA acts as a nucleophilic reagent in the synthesis of peptides and peptidomimetics. It is able to attack the carbonyl carbon of an amide bond, forming a new amide bond between the two amino groups of the diamide and the acid group of the TFA. This reaction is highly efficient and can be carried out in anhydrous conditions.
Biochemical and Physiological Effects
2S,4R-AFPD-TFA has not been studied extensively in terms of its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to skin and eyes when used in laboratory experiments. It has also been shown to be non-mutagenic and non-genotoxic.

Advantages and Limitations for Lab Experiments

2S,4R-AFPD-TFA has several advantages when used in laboratory experiments. It is highly stable and can be stored at room temperature for long periods of time. It is also highly soluble in a variety of organic solvents, making it easy to use in a variety of reaction conditions. However, it is also a highly reactive compound, so care must be taken when handling it.

Future Directions

Given the wide range of potential applications for 2S,4R-AFPD-TFA, there are many potential future directions for research. These include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. Additionally, further research could be done into its potential use as a reagent for the synthesis of drug candidates and other small molecules. Finally, further research could be done into its potential use as a fluorescent probe for bioimaging.

Synthesis Methods

2S,4R-AFPD-TFA can be synthesized using the reaction of 2-amino-4-fluoropentanediamide and trifluoroacetic acid (TFA). The reaction of the two compounds forms a stable amide bond between the two amino groups of the diamide and the acid group of the TFA. The reaction is carried out in anhydrous conditions and can be completed in a few hours. The product is a white solid with a melting point of 96-98°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-alanine", "4-fluorobutyric acid", "trifluoroacetic anhydride", "ammonium hydroxide", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of L-alanine to L-alanine methyl ester hydrochloride using methanol and hydrochloric acid.", "Step 2: Conversion of L-alanine methyl ester hydrochloride to N-Boc-L-alanine methyl ester using di-tert-butyl dicarbonate and triethylamine.", "Step 3: Conversion of N-Boc-L-alanine methyl ester to (2S)-2-amino-4-fluorobutanoic acid using 4-fluorobutyric acid and trifluoroacetic anhydride.", "Step 4: Conversion of (2S)-2-amino-4-fluorobutanoic acid to (2S,4R)-2-amino-4-fluoropentanediamide using ammonium hydroxide and sodium hydroxide.", "Step 5: Conversion of (2S,4R)-2-amino-4-fluoropentanediamide to (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid using trifluoroacetic acid and diethyl ether.", "Step 6: Purification of the final product using water and diethyl ether." ] }

CAS RN

2624109-30-2

Product Name

(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid

Molecular Formula

C7H11F4N3O4

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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